molecular formula C16H21N B1254153 1-(4-Phenylcyclohex-1-enyl)pyrrolidine CAS No. 28125-94-2

1-(4-Phenylcyclohex-1-enyl)pyrrolidine

Cat. No.: B1254153
CAS No.: 28125-94-2
M. Wt: 227.34 g/mol
InChI Key: HQQSDGOHMXJXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylcyclohex-1-enyl)pyrrolidine is a pyrrolidine derivative featuring a cyclohexene ring substituted with a phenyl group at the 4-position.

Properties

CAS No.

28125-94-2

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-(4-phenylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C16H21N/c1-2-6-14(7-3-1)15-8-10-16(11-9-15)17-12-4-5-13-17/h1-3,6-7,10,15H,4-5,8-9,11-13H2

InChI Key

HQQSDGOHMXJXCY-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C2=CCC(CC2)C3=CC=CC=C3

Synonyms

1-(4-phenyl-cyclohex-1-enyl)-pyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Pyrrolidine Derivatives
Compound Name Substituent on Cyclohexane/Cyclohexene Ring Additional Functional Groups Biological Activity (Key Findings)
1-(4-Phenylcyclohex-1-enyl)pyrrolidine 4-Phenyl, cyclohexene None Not explicitly reported; inferred from analogs
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy) 1-Phenyl, cyclohexane None Hallucinogenic; Schedule I controlled substance
1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine Long unsaturated acyl chain Trienoyl group KCNK3 inhibition (IC₅₀: 19 µM)
Brachyamide A (4b) 3,4-Methylenedioxyphenyl Nonatrienyl ketone KCNK3 inhibition (IC₅₀: 32 µM)
1-(2-Methyl-1-(phenylethynyl)cyclohexyl)pyrrolidine (4f) 2-Methyl, phenylethynyl Ethynyl linkage Synthetic intermediate; no reported bioactivity

Key Structural Insights :

  • Substituent position (e.g., 4- vs. 1-phenyl) and ring saturation (cyclohexene vs. cyclohexane) critically modulate pharmacological profiles. For example, PCPy’s cyclohexane-linked phenyl group is associated with hallucinogenic activity, while unsaturated analogs (e.g., 4-phenylcyclohexene) may exhibit distinct ion channel interactions .
Table 2: Ion Channel Inhibition by Pyrrolidine Derivatives
Compound Target Channel IC₅₀ (µM) Efficacy (Inhibition %) Notes
1-(Octadeca-trienoyl)pyrrolidine (5b/6b) hKCNK3 19 ± 2.1 ~80% at 100 µM Potent, reversible inhibition
Brachyamide A (4b) hKCNK3 32 ± 11 ~70% at 100 µM Partial inhibition
Piperyline (1b) hKCNK3 Not reported ~50% at 1 mM Weak activity

Key Findings :

  • Pyrrolidine derivatives with long unsaturated acyl chains (e.g., 5b/6b) exhibit the strongest KCNK3 inhibition, suggesting hydrophobicity and chain length are critical for potency .
  • Phenyl-substituted analogs (e.g., brachyamide A) show moderate activity, while the target compound’s 4-phenylcyclohexene group may enhance steric hindrance or alter binding kinetics compared to acylated derivatives.

Psychoactive vs. Sensory-Active Analogues

  • Phencyclidine Analogs (e.g., PCPy): Schedule I controlled substances with hallucinogenic effects due to NMDA receptor antagonism .
  • Sensory-Active Derivatives: Compounds like 1-(octadeca-trienoyl)pyrrolidine elicit pungent/tingling sensations via TRP and KCNK channel modulation . The target compound’s lack of acyl groups may limit similar sensory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.